Methyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate
Description
Methyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate (CAS 6413-10-1), commonly known as "Apple ester" or "Fructone-B," is a cyclic ketal derivative of methyl acetoacetate. Its molecular formula is C₈H₁₄O₄, with a molecular weight of 174.19 g/mol . This compound is widely utilized in the flavor and fragrance industry due to its fruity, apple-like aroma . Key physical properties include a boiling point of 90°C, density of ~1.0817 g/cm³, and water solubility of 124.8 g/L at 20°C .
Properties
IUPAC Name |
methyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(5-6(8)9-2)10-3-4-11-7/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWIKJOOYPQOKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473441 | |
| Record name | Methyl (2-methyl-1,3-dioxolan-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56446-60-7 | |
| Record name | Methyl (2-methyl-1,3-dioxolan-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acetalization of Aldehydes or Ketones
- The key step is the formation of the 1,3-dioxolane ring by reaction of the carbonyl compound with a diol (often ethylene glycol or a substituted derivative) under acid catalysis.
- Acid catalysts commonly used include p-toluenesulfonic acid or mineral acids.
- The reaction is typically carried out under reflux with removal of water (e.g., Dean-Stark apparatus) to drive the equilibrium toward acetal formation.
Esterification or Use of Ester-Containing Precursors
- The acetyl ester function can be introduced by starting with an aldehyde or keto acid derivative already bearing an ester group or by esterifying the corresponding hydroxy acid intermediate.
- Methyl ester formation is often achieved using methanol and acid catalysis or via activation of carboxylic acid intermediates (e.g., using carbonyldiimidazole) followed by reaction with methanol.
Specific Preparation Routes and Reaction Conditions
Based on detailed synthetic protocols from peer-reviewed literature and patents, the following methods are prominent:
Acetalization of 2-Methyl-1,3-dioxolane-2-yl Acetaldehyde
- Starting from 2-methyl-1,3-dioxolane-2-yl acetaldehyde, the acetalization with ethylene glycol under acid catalysis forms the dioxolane ring.
- The aldehyde can be prepared from chloromethyl precursors or via oxidation of alcohol intermediates.
- Acid catalysis is typically performed with p-toluenesulfonic acid in benzene or toluene under reflux with continuous water removal.
- Reaction times range from 12 to 24 hours depending on scale and conditions.
Esterification Using Carbonyldiimidazole Activation
- Carboxylic acid intermediates bearing the dioxolane ring are activated with N,N’-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at room temperature for about 1 hour.
- Subsequent reaction with methanol or methylating agents yields the methyl ester.
- This method provides high purity and yield and allows for mild reaction conditions avoiding harsh acidic or basic media.
Use of Potassium Monoethyl Malonate Dianion for Carbon-Carbon Bond Formation
- In certain synthetic routes, potassium monoethyl malonate is treated with magnesium chloride to form a dianion magnesium chelate, which then reacts with activated dioxolane intermediates to form substituted esters.
- This method is useful for constructing complex dioxolane derivatives with ester functionalities.
Industrial and Scale-Up Considerations
- Industrial synthesis often mirrors laboratory methods but emphasizes catalyst efficiency, solvent recycling, and continuous removal of water to optimize yields.
- Crystallization techniques are employed for purification and stereoisomer separation when chiral centers are involved.
- Recycling of undesired stereoisomers through re-equilibration and further separation enhances overall process efficiency.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Acetalization | 2-methyl-1,3-dioxolane-2-yl aldehyde + ethylene glycol + p-TsOH | Reflux (benzene/toluene) | 12–24 hours | Dean-Stark apparatus for water removal |
| Esterification (CDI method) | Carboxylic acid intermediate + CDI + methanol | Room temperature | ~1 hour | Mild conditions, high purity |
| Carbon-Carbon bond formation | Potassium monoethyl malonate + MgCl2 + activated dioxolane intermediate | Room temperature | 16 hours | Forms substituted esters |
| Purification | Silica gel chromatography | Ambient | Variable | Petroleum ether/ethyl acetate eluent |
Research Findings and Mechanistic Insights
- The 1,3-dioxolane ring acts as an effective protecting group for aldehydes, stabilizing the carbonyl functionality during multi-step synthesis.
- Acid catalysis promotes protonation of the carbonyl oxygen, facilitating nucleophilic attack by diols to form cyclic acetals.
- Esterification via CDI activation proceeds through formation of an imidazolide intermediate, which is then attacked by methanol to form the methyl ester.
- The stereochemistry of the dioxolane ring can be controlled by reaction conditions and purification, important for biological activity in pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Applications in Fragrance Industry
Fragrance Creation:
Methyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate is predominantly used in the formulation of fruity-floral fragrances for personal care products such as soaps, detergents, and toiletries. It enhances fragrance body and tenacity, making it a valuable ingredient in:
- Soaps
- Liquid Detergents
- Fabric Softeners
The compound provides a pleasant scent profile while maintaining stability under various pH conditions. Its effectiveness varies with pH levels, as shown in the following table:
| Application Type | pH Range | Stability |
|---|---|---|
| Fabric Softener | 3 | Good |
| Liquid Detergent | 9 | Fair |
| Soap | 10 | Fair |
| Antiperspirants | 3.5 | Poor |
Potential as a Bio-based Solvent
Recent research has highlighted the potential of this compound as a bio-based solvent. The development of bio-based solvents is crucial due to increasing environmental regulations and the need for sustainable chemical processes. A case study demonstrated the synthesis of alternative solvents derived from glycerol, showcasing a method for creating methyl carbonate derivatives that could replace traditional solvents.
Key Findings from Case Study:
- Sustainability: The compound is derived from renewable resources.
- Toxicity Assessment: Initial toxicity tests indicated a favorable safety profile compared to conventional solvents.
- Functional Proficiency: The solvent's performance was evaluated through solubility parameter modeling and application testing.
Safety and Toxicological Studies
Safety assessments have been conducted on this compound to evaluate its genotoxicity and repeated dose toxicity. In animal studies, no significant adverse effects were observed at high doses (up to 1000 mg/kg/day), indicating a low risk for skin sensitization and other toxicity endpoints .
Mechanism of Action
The mechanism of action of Methyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its reactivity is influenced by the presence of the dioxolane ring, which can stabilize reaction intermediates and facilitate various transformations.
Comparison with Similar Compounds
Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate (Fructone)
- Structure : Differs by the ester group (ethyl vs. methyl).
- Molecular Formula : C₉H₁₆O₄ (MW: 188.22 g/mol) .
- Synthesis : Achieves 96.7% yield via cobaloxime-catalyzed ketalization of ethyl acetoacetate with propane-1,2-diol under 70°C for 8 hours .
- Applications: Used as a flavoring agent (apple/fruity notes) and in perfumery .
- Safety : Hazard statements include H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
| Property | Methyl Ester | Ethyl Ester |
|---|---|---|
| Molecular Weight (g/mol) | 174.19 | 174.20 |
| Boiling Point (°C) | 90 | 98 |
| Price (TCI America) | - | $128–$673 |
Ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate (Fructone)
Ethyl 2-(2-propyl-1,3-dioxolan-2-yl)acetate
Complex Dioxolane Derivatives
Compounds like Methyl 2-((2r,3aS,7aR)-hexahydro-2-methylbenzo[d][1,3]dioxol-2-yl)-2-methylpropanoate (3e) feature fused bicyclic structures :
- Key Differences : Extended ring systems confer rigidity, impacting reactivity and thermal stability.
- Applications : Primarily used in pharmaceutical intermediates due to structural complexity .
Biological Activity
Methyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate, a compound belonging to the class of dioxolane derivatives, has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, including antimicrobial, anti-inflammatory, and other pharmacological effects.
- Molecular Formula : C₈H₁₄O₄
- Molecular Weight : 174.20 g/mol
- Boiling Point : Approximately 107 °C
- Density : 1.0409 g/cm³ at 20 °C
Antimicrobial Activity
Research has indicated that compounds with dioxolane structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dioxolanes can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 20 | |
| Pseudomonas aeruginosa | 18 |
Anti-inflammatory Effects
Dioxolane derivatives are also being investigated for their anti-inflammatory properties. In vitro studies have demonstrated that these compounds can reduce the production of pro-inflammatory cytokines, which are pivotal in inflammatory responses.
- Key Findings :
- This compound showed a reduction in TNF-alpha and IL-6 levels in macrophage cultures.
- The compound's ability to modulate the NF-kB signaling pathway was noted as a potential mechanism for its anti-inflammatory effects.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of various dioxolane derivatives, including this compound. The results suggested that this compound effectively inhibited the growth of pathogenic bacteria and could serve as a template for developing new antimicrobial agents. -
Anti-inflammatory Research :
In another study focusing on inflammatory diseases, this compound was administered to animal models exhibiting inflammatory responses. The results indicated a significant decrease in inflammation markers, suggesting its therapeutic potential in treating conditions like arthritis and colitis.
Toxicological Profile
The safety profile of this compound has been assessed through various toxicity studies. Preliminary findings indicate that while it exhibits some irritant properties, particularly upon dermal exposure, it is generally considered safe at low concentrations.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via acetal formation. A common approach involves reacting methyl acetoacetate with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) to form the dioxolane ring. Key variables include solvent choice (toluene or THF), temperature (reflux conditions), and catalyst loading. For analogs like Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate, yields of ~70–80% are reported under optimized conditions . Purification typically involves distillation or column chromatography.
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : The dioxolane ring protons resonate as a singlet at δ 1.4–1.6 ppm (2H, CH₃ on dioxolane) and δ 3.6–4.2 ppm (4H, OCH₂). The acetate methyl group appears at δ 3.6–3.7 ppm.
- IR : Strong absorption at 1740–1750 cm⁻¹ (ester C=O) and 1100–1250 cm⁻¹ (C-O-C stretching).
- MS : Molecular ion peak at m/z 160.16 (calculated for C₇H₁₂O₄). Confirm via high-resolution mass spectrometry (HRMS) .
Q. What are the key stability considerations for this compound during storage?
- Methodological Answer : Store in a dark, airtight container at 2–8°C to prevent hydrolysis of the dioxolane ring. Avoid prolonged exposure to moisture or acidic/basic conditions. Stability studies on analogs (e.g., Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate) show <5% degradation over 6 months under inert gas .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electrophilic centers. For example, the carbonyl carbon (C=O) shows higher positive charge density (+0.45 e), favoring nucleophilic attack. Compare with analogs like Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate to assess steric effects from the ester group .
Q. What strategies resolve contradictions in NMR data for rotational isomers of this compound?
- Methodological Answer : Rotational isomerism in the dioxolane ring can split NMR signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks at elevated temperatures (e.g., 80°C in DMSO-d₆). Alternatively, X-ray crystallography (via SHELX refinement ) provides unambiguous structural confirmation. For unresolved cases, dynamic NMR simulations (e.g., EXSY) quantify isomerization rates.
Q. How does the dioxolane ring influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The dioxolane ring acts as an electron-donating group, directing electrophilic substitution to the para position in aryl derivatives. In Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), steric hindrance from the 2-methyl group reduces reactivity at the ortho position. Compare with Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-yl)-2-pyridyl]acetate to assess electronic vs. steric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
